molecular formula C16H12ClFN2O2 B5796436 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide

Cat. No. B5796436
M. Wt: 318.73 g/mol
InChI Key: QJOCZJREFSYKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide, commonly known as CFTRinh-172, is a small molecule inhibitor that specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the movement of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases associated with CFTR dysfunction.

Mechanism of Action

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 binds to a specific site on the N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide protein and inhibits its function by preventing the opening of the chloride channel pore. This leads to a decrease in chloride ion transport across cell membranes and can have downstream effects on other ion channels and transporters.
Biochemical and Physiological Effects:
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In airway epithelial cells, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to increase mucus viscosity and decrease ciliary beat frequency, leading to impaired mucociliary clearance. In pancreatic acinar cells, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to inhibit fluid secretion and reduce enzyme release. In sweat glands, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to inhibit sweat secretion, leading to decreased sweat chloride concentrations.

Advantages and Limitations for Lab Experiments

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has several advantages as a tool compound for studying N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide function and dysfunction. It is highly specific for N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide and does not inhibit other chloride channels or transporters. It is also relatively easy to use and can be applied to a variety of experimental systems. However, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 does have some limitations, including its potential off-target effects and the possibility of inducing cellular stress or toxicity at high concentrations.

Future Directions

There are several future directions for research related to N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 and its potential therapeutic applications. One area of interest is the development of more potent and specific N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide inhibitors that could be used as therapeutic agents for cystic fibrosis and other diseases associated with N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide dysfunction. Another area of interest is the use of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 as a tool compound for investigating the role of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide in various physiological processes and disease states. Finally, there is ongoing research into the mechanisms of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 and its potential interactions with other ion channels and transporters.

Synthesis Methods

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 can be synthesized using a variety of methods, including the reaction of 2-(2-chloro-4-fluorophenyl)benzoxazole with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been widely used as a tool compound in basic and translational research related to N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide function and dysfunction. It has been shown to inhibit N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide-mediated chloride transport in a concentration-dependent manner and has been used to study the role of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide in various physiological processes, such as airway surface liquid regulation, gastrointestinal fluid secretion, and sweat secretion.

properties

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2/c1-2-15(21)19-10-4-6-14-13(8-10)20-16(22-14)11-5-3-9(18)7-12(11)17/h3-8H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOCZJREFSYKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide

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